4,4-Diphenylsemicarbazide

描述

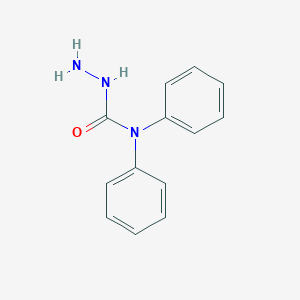

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-amino-1,1-diphenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c14-15-13(17)16(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,14H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVFQQJJJRFDTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060531 | |

| Record name | 4,4-Diphenylsemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603-51-0 | |

| Record name | N,N-Diphenylhydrazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Diphenylsemicarbazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 603-51-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 603-51-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarboxamide, N,N-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4-Diphenylsemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-diphenylsemicarbazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4-DIPHENYLSEMICARBAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA7TGP7XIR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations

Derivatization Chemistry of 4,4-Diphenylsemicarbazide Scaffolds

The this compound molecule contains a reactive primary amine (-NH2) group, making it a valuable scaffold for further chemical transformations and the synthesis of a wide range of derivatives.

Semicarbazones are a significant class of compounds formed by the condensation reaction between a semicarbazide (B1199961) and a suitable aldehyde or ketone. sathyabama.ac.in The reaction with this compound proceeds by nucleophilic attack of the terminal nitrogen atom on the carbonyl carbon, followed by dehydration to form a C=N (imine) bond. These reactions are typically carried out in an alcohol solvent, often with acid catalysis. nih.gov

Similarly, the analogous 4,4-diphenylthiosemicarbazide can be used to synthesize thiosemicarbazones. Thiosemicarbazones are formed through the condensation of a thiosemicarbazide (B42300) with an aldehyde or ketone. researchgate.netscribd.com These derivatives are of great interest due to their wide range of biological activities and applications as ligands in coordination chemistry. mdpi.com

| Starting Scaffold | Reactant (Carbonyl Compound) | Resulting Derivative Class |

|---|---|---|

| This compound | Aldehyde (R-CHO) | Semicarbazone |

| This compound | Ketone (R-CO-R') | Semicarbazone |

| 4,4-Diphenylthiosemicarbazide | Aldehyde (R-CHO) | Thiosemicarbazone |

| 4,4-Diphenylthiosemicarbazide | Ketone (R-CO-R') | Thiosemicarbazone |

The derivatized scaffolds of this compound are potent intermediates for the synthesis of various heterocyclic compounds. nih.gov Intramolecular cyclization reactions of appropriately substituted derivatives can lead to the formation of stable five- or six-membered rings.

For instance, N-acyl derivatives of this compound can undergo acid-catalyzed cyclodehydration to yield 1,3,4-oxadiazole (B1194373) derivatives. The corresponding N-acyl derivatives of 4,4-diphenylthiosemicarbazide are particularly versatile precursors. The pathway of cyclization for these thio-analogues is often dependent on the reaction medium. ptfarm.pl

In acidic media, cyclization typically occurs through the sulfur atom, leading to the formation of 1,3,4-thiadiazole (B1197879) derivatives. ptfarm.pl

In alkaline media, cyclization proceeds via the nitrogen atom to yield 1,2,4-triazole (B32235) derivatives. ptfarm.plnih.gov

Furthermore, reaction of the thiosemicarbazide scaffold with α-haloketones or α-haloesters can lead to the formation of thiazole (B1198619) or thiazolidinone rings, respectively. scribd.com These cyclization reactions provide a powerful tool for constructing diverse heterocyclic systems from the this compound core structure.

| Precursor Derivative | Reaction Condition | Resulting Heterocyclic Ring |

|---|---|---|

| N-Acyl-4,4-diphenylsemicarbazide | Acid (e.g., H₂SO₄, PPA) | 1,3,4-Oxadiazole |

| N-Acyl-4,4-diphenylthiosemicarbazide | Acid (e.g., H₂SO₄) | 1,3,4-Thiadiazole ptfarm.pl |

| N-Acyl-4,4-diphenylthiosemicarbazide | Base (e.g., NaOH) | 1,2,4-Triazole ptfarm.pl |

| 4,4-Diphenylthiosemicarbazide | α-Haloketone | Thiazole |

Mannich Reaction Derivatization with Phosphinic Acid and Formaldehyde

The derivatization of compounds containing amine functionalities through the Mannich reaction is a cornerstone of synthetic chemistry. A specific variant, the phospha-Mannich reaction, allows for the introduction of phosphinic acid moieties onto a molecule. This reaction involves the condensation of a compound with an active hydrogen atom, an aldehyde (typically formaldehyde), and an amine. In the context of a semicarbazide, this provides a pathway to synthesize aminomethyl-H-phosphinic acids. researchgate.netrsc.org

The reaction proceeds with a compound containing a P-H bond, such as hypophosphorous acid (H₃PO₂), which serves as the phosphorus source. researchgate.net For a secondary amine, formaldehyde, and hypophosphorous acid, the reaction yields aminomethyl-H-phosphinic acids. rsc.org While research specifically detailing the phospha-Mannich reaction with this compound is not prevalent, the principles can be applied by considering the diphenyl-substituted nitrogen as a secondary amine. The reaction is typically performed under acidic conditions, for instance, in wet acetic acid, and has been shown to produce nearly quantitative yields with minimal by-products for amines with a pKa greater than 7-8. rsc.org

The general scheme for this one-pot synthesis involves the reaction of an amine, an aldehyde, and a P-H functional compound, representing a versatile method for creating carbon-phosphorus bonds. researchgate.netmdpi.com

Table 1: Reactants and Products in Phospha-Mannich Reaction

| Reactant Type | Example | Role in Reaction | Product Moiety |

|---|---|---|---|

| Amine | Secondary Amine (e.g., R₂NH) | Nucleophile | Aminomethyl group (R₂NCH₂-) |

| Aldehyde | Formaldehyde (CH₂O) | Carbon source for the methyl bridge | Methylene bridge (-CH₂-) |

Mechanistic Insights into this compound Reactions

Understanding the underlying mechanisms of formation and reaction is crucial for controlling synthesis and predicting product outcomes.

Detailed Reaction Mechanism Elucidation of Semicarbazide Formation

The formation of semicarbazide derivatives typically involves the reaction of a hydrazine (B178648) derivative with an isocyanate or a urea (B33335) compound. wikipedia.orgfinechem-mirea.ru The fundamental mechanism is a nucleophilic addition.

The key steps in the formation from a hydrazine and an isocyanate are:

Nucleophilic Attack: The terminal nitrogen atom of the hydrazine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the isocyanate.

Proton Transfer: A proton is transferred from the attacking nitrogen to the nitrogen of the isocyanate group, resulting in the stable semicarbazide structure.

An alternative pathway suggests that semicarbazide can be generated from an azine intermediate, which is formed from compounds like ammonia (B1221849) and hydrogen peroxide. This azine intermediate then reacts with a urea compound to yield the semicarbazide. nih.gov This proposed mechanism provides a convergence for various observed pathways of semicarbazide formation. nih.gov

Kinetic Studies and Rate Law Determination for Associated Chemical Transformations

Kinetic studies provide quantitative insight into reaction speeds and the factors that influence them. The rate law is an equation that links the reaction rate to the concentrations of the reactants. photophysics.com For a generic reaction A + B → C, the rate law is expressed as: rate = k[A]ᵐ[B]ⁿ, where 'k' is the rate constant and 'm' and 'n' are the reaction orders with respect to each reactant. photophysics.com

A study investigating this two-step process determined the rate of semicarbazide synthesis to be: -r₁ = 0.1396[NH₂NH₂]⁰.⁵⁸¹⁰ researchgate.netceon.rs

Table 2: Kinetic Data for Semicarbazide Formation

| Reaction Step | Rate Law | Reactant | Reaction Order | Significance |

|---|

Influence of Solvent Effects and Catalytic Systems on Reaction Pathway Selectivity

The choice of solvent and the presence of a catalyst can dramatically influence the efficiency, yield, and selectivity of chemical reactions involving semicarbazides and their derivatives.

Solvent Effects: In the formation of semicarbazones (derivatives formed from the reaction of a semicarbazide with a ketone or aldehyde), the solvent plays a critical role. Studies on the analogous thiosemicarbazone synthesis found that methanol (B129727) is a suitable solvent for the condensation reaction. academicjournals.org In some cases, solvent-free conditions, such as using ball-milling techniques, have been developed to create a more environmentally friendly and efficient synthesis of semicarbazones. researchgate.net

Catalytic Systems: Catalysis is frequently employed to enhance reaction rates. For semicarbazone formation, both acid and base catalysis can be used, though acid catalysis is generally found to be more effective. academicjournals.orgresearchgate.net

Acid Catalysis: General acid catalysis is a well-established principle in semicarbazone formation. acs.org Catalysts like anilinium chloride have been shown to perform optimally, allowing reactions to proceed to completion at room temperature with excellent yields. academicjournals.org

Base Catalysis: Basic catalysts such as SiO₂/NaOH and basic alumina (B75360) are also utilized. researchgate.net

Metal Complexes: In the synthesis of semicarbazide itself from monochlorourea sodium salt and ammonia, complexes of zinc and cadmium have been found to be effective catalysts, leading to high yields. google.com

The selection of the appropriate solvent and catalyst system is therefore a key consideration for optimizing the synthesis of this compound and its derivatives.

Table 3: Summary of Catalysts and Conditions

| Reaction Type | Catalyst System | Solvent/Condition | Effect |

|---|---|---|---|

| Semicarbazone Synthesis | Acid Catalysis (e.g., Anilinium Chloride) | Methanol | Generally performs better than base catalysis academicjournals.org |

| Semicarbazone Synthesis | Basic Alumina, SiO₂/NaOH | Solvent-Free or Acetonitrile | Efficient conversion of carbonyl compounds researchgate.net |

Coordination Chemistry and Metallosupramolecular Architectures

Ligand Design Principles of 4,4-Diphenylsemicarbazide Derivatives in Coordination Chemistry

Semicarbazones, derived from the condensation of semicarbazides with aldehydes or ketones, are a prominent class of chelating ligands in coordination chemistry. core.ac.ukijnrd.org The design principles for ligands derived from this compound are rooted in the inherent electronic and structural features of the semicarbazone backbone.

The primary design feature of these ligands is the presence of multiple donor atoms, typically oxygen and nitrogen, which can coordinate to a central metal ion. isca.meccsenet.org Semicarbazone ligands are versatile and can act as neutral bidentate ligands by coordinating through the imine nitrogen and carbonyl oxygen. nih.gov Alternatively, they can undergo deprotonation to act as anionic bidentate ligands. nih.gov The presence of the two phenyl groups on the terminal nitrogen of the this compound precursor introduces significant steric bulk. This steric hindrance can influence the coordination geometry of the resulting metal complexes, favoring specific stereochemistries and potentially limiting the number of ligands that can coordinate to a single metal center. Furthermore, the electronic properties of the phenyl groups can modulate the electron density on the donor atoms, thereby influencing the strength of the metal-ligand bonds.

The strategic selection of the aldehyde or ketone reactant allows for further tuning of the ligand's properties. Introducing additional functional groups into this part of the molecule can increase the denticity of the ligand, transforming it from a bidentate to a tridentate or even a polydentate system. core.ac.uk This adaptability makes semicarbazone derivatives, including those from this compound, highly valuable in the rational design of functional coordination complexes. nih.govplos.org

Synthesis and Structural Characterization of Metal Complexes

The synthesis and structural elucidation of metal complexes are fundamental to understanding their chemical and physical properties.

The synthesis of transition metal complexes with semicarbazone ligands generally follows a straightforward procedure. A common method involves the reaction of the semicarbazone ligand with a suitable metal salt (e.g., chlorides, nitrates, or acetates) in a 1:1, 1:2, or 2:1 molar ratio. tsijournals.com The reaction is typically carried out in a solvent such as ethanol (B145695), methanol (B129727), or a mixture of ethanol and water. tsijournals.comgrin.com

A general synthetic protocol can be described as follows:

The semicarbazone ligand, derived from this compound, is dissolved in a hot ethanolic solution.

A hot aqueous or ethanolic solution of the transition metal salt (e.g., Cu(II), Ni(II), Co(II), Zn(II)) is added dropwise to the ligand solution with constant stirring. tsijournals.comgrin.com

The resulting reaction mixture is then heated under reflux for several hours to ensure the completion of the reaction. grin.com

Upon cooling, the solid metal complex precipitates out of the solution.

The precipitate is collected by filtration, washed with the solvent (e.g., 50% ethanol) to remove any unreacted starting materials, and then dried. tsijournals.comgrin.com

The stoichiometry and structure of the resulting complexes are influenced by the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions. tsijournals.com

The stereochemistry of metal complexes is crucial as it dictates many of their physical and chemical properties. numberanalytics.com Semicarbazone ligands, due to their flexible coordination modes, can form complexes with a variety of geometries. The specific geometry adopted by a complex depends on the coordination number of the central metal ion, the electronic configuration of the metal, and the steric and electronic properties of the ligand. researchgate.netresearchgate.netmdpi.com

Common coordination geometries observed for transition metal complexes with semicarbazone ligands include:

Octahedral: This geometry is common for metal ions with a coordination number of six, such as Co(II), Ni(II), and Mn(II). researchgate.netresearchgate.netroyalliteglobal.com In these cases, two tridentate ligands or three bidentate ligands coordinate to the metal center. Often, solvent molecules or counter-ions can also occupy coordination sites to complete the octahedral sphere.

Square Planar: This geometry is frequently observed for d⁸ metal ions like Ni(II), Pd(II), and Pt(II). rroij.com It typically involves the coordination of two bidentate ligands to the metal center.

Tetrahedral: This geometry is often found in complexes of d¹⁰ ions like Zn(II) and Cd(II), or with bulky ligands that sterically prevent a higher coordination number. revistabionatura.com

| Metal Ion | Typical Coordination Number | Common Geometry | Reference |

|---|---|---|---|

| Co(II) | 4 or 6 | Tetrahedral or Octahedral | researchgate.netroyalliteglobal.com |

| Ni(II) | 4 or 6 | Square Planar or Octahedral | researchgate.netrroij.com |

| Cu(II) | 4 or 6 | Square Planar or Distorted Octahedral | researchgate.net |

| Zn(II) | 4 | Tetrahedral | revistabionatura.com |

| Mn(II) | 6 | Octahedral | researchgate.net |

| Pd(II) | 4 | Square Planar | rroij.com |

Advanced Spectroscopic Investigations of this compound Complexes

Spectroscopic techniques are indispensable for characterizing the structure and bonding in metal complexes.

FT-IR spectroscopy is a powerful tool for determining how a ligand coordinates to a metal ion. hec.gov.pk By comparing the spectrum of the free ligand with that of the metal complex, one can identify shifts in the vibrational frequencies of key functional groups, which provides evidence of coordination. grin.com

For semicarbazone complexes derived from this compound, the most informative regions of the IR spectrum are:

ν(C=O) Stretching: The free semicarbazone ligand shows a strong absorption band corresponding to the carbonyl (C=O) stretch, typically in the range of 1680-1700 cm⁻¹. revistabionatura.com Upon coordination to a metal ion through the carbonyl oxygen, the electron density is pulled from the C=O bond towards the metal. This weakens the double bond, causing the stretching frequency to shift to a lower wavenumber (typically by 20-50 cm⁻¹). revistabionatura.commdpi.com This shift is a primary indicator of carbonyl oxygen coordination.

ν(C=N) Stretching: The azomethine or imine (C=N) group in the free ligand exhibits a characteristic stretching vibration around 1600-1666 cm⁻¹. revistabionatura.comusp.ac.fj Coordination of the azomethine nitrogen to the metal center typically results in a shift of this band to a lower frequency, confirming the involvement of this nitrogen atom in chelation. usp.ac.fj

ν(N-H) Stretching: The N-H stretching bands, usually found above 3100 cm⁻¹, can also provide information. mdpi.com Changes in the position or shape of these bands can indicate involvement in hydrogen bonding or deprotonation upon complex formation.

New Low-Frequency Bands: The formation of new bonds between the metal and the ligand gives rise to vibrations at lower frequencies. The appearance of new, non-ligand bands in the far-IR region (typically 400-600 cm⁻¹) can be assigned to ν(M-O) and ν(M-N) stretching vibrations, providing direct evidence of coordination. ijcmas.com

| Vibrational Mode | Free Ligand (Approx. Range) | Metal Complex (Approx. Range/Shift) | Indication | Reference |

|---|---|---|---|---|

| ν(C=O) | 1680 - 1700 | Shift to lower frequency (1630 - 1650) | Coordination via carbonyl oxygen | revistabionatura.commdpi.com |

| ν(C=N) | 1600 - 1666 | Shift to lower frequency (1590 - 1610) | Coordination via azomethine nitrogen | revistabionatura.comusp.ac.fj |

| ν(M-O) | N/A | ~450 - 550 | Formation of metal-oxygen bond | ijcmas.com |

| ν(M-N) | N/A | ~400 - 500 | Formation of metal-nitrogen bond | ijcmas.com |

NMR spectroscopy, particularly ¹H and ¹³C NMR, is essential for confirming the structure of diamagnetic metal complexes in solution. grin.com It provides detailed information about the chemical environment of the atoms within the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a free semicarbazone ligand derived from this compound, distinct signals are observed for the different types of protons.

Amide/Amine Protons (-NH-, -NH₂): The protons on the nitrogen atoms typically appear as broad singlets. researchgate.net The signal for the -NH- proton is particularly diagnostic; its downfield shift or disappearance upon complexation can indicate deprotonation and coordination to the metal ion. grin.com

Aromatic Protons: The protons on the two phenyl groups will appear in the aromatic region (typically 6.5-8.0 ppm). grin.com Their chemical shifts and splitting patterns can change upon complexation due to alterations in the electronic environment and restricted rotation around the N-phenyl bonds.

Azomethine Proton (-CH=N-): If the ligand is derived from an aldehyde, the proton of the azomethine group gives a characteristic signal. A shift in this signal upon complexation confirms the coordination of the azomethine nitrogen. grin.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information.

Carbonyl Carbon (C=O): The resonance for the carbonyl carbon is typically found significantly downfield (~160-180 ppm). A shift in this signal upon complexation provides strong evidence for coordination through the carbonyl oxygen. researchgate.net

Azomethine Carbon (C=N): The signal for the azomethine carbon also shifts upon coordination, corroborating the involvement of the imine nitrogen in bonding to the metal. researchgate.net

Aromatic Carbons: The signals for the carbons of the diphenyl groups will also be affected by complexation, reflecting the change in the electronic distribution throughout the ligand.

By analyzing the changes in chemical shifts between the free ligand and its diamagnetic complexes (e.g., with Zn(II) or Cd(II)), the coordination sites can be unequivocally identified. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Coordination Environment

Ultraviolet-Visible (UV-Vis) spectroscopy is a important tool for investigating the electronic transitions within this compound and its metal complexes, offering insights into their coordination environment. spectroscopyonline.combath.ac.uk The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org

In coordination compounds, two main types of electronic transitions are observed:

d-d transitions: These occur between the d-orbitals of the metal ion, which are split in energy by the ligand field. libretexts.orglibretexts.org The energy and intensity of these transitions provide information about the geometry of the complex and the strength of the metal-ligand bond. libretexts.orgmsu.edu These transitions are typically weak. libretexts.org

Charge-transfer (CT) transitions: These involve the movement of an electron between orbitals that are predominantly localized on the metal and orbitals that are predominantly localized on the ligand. libretexts.orglibretexts.org Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) transitions are generally much more intense than d-d transitions. libretexts.org

The formation of metal complexes with ligands like this compound can induce measurable changes in the UV-Vis absorption spectrum, which allows for the detection and study of these interactions. spectroscopyonline.com The coordination of the ligand to a metal ion alters the electronic structure, leading to shifts in the absorption bands. For instance, the electronic spectra of some transition metal complexes show bands consistent with an octahedral geometry. researchgate.net The use of chemosensors incorporating metal complexes can lead to changes in the UV-Vis absorption spectra upon binding with analytes, enabling their detection. spectroscopyonline.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the fragmentation patterns of this compound and its metal complexes. jocpr.com In mass spectrometry, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). libretexts.org

The mass spectrum of a compound provides a molecular ion peak, which corresponds to the mass of the intact molecule, confirming its molecular weight. For this compound, the molecular ion peak is observable in its electron ionization mass spectrum. nist.gov

Beyond the molecular ion, the fragmentation pattern offers structural information. The molecule breaks apart in the mass spectrometer in a predictable manner, and the resulting fragment ions provide clues about the compound's structure. libretexts.org The fragmentation of organic molecules often occurs at the weakest bonds or leads to the formation of particularly stable ions. libretexts.org For instance, in ketones, cleavage of the carbon-carbon bonds adjacent to the carbonyl group is a major fragmentation pathway. libretexts.org The presence of heteroatoms like nitrogen can significantly influence the fragmentation, often leading to cleavage at the bond alpha to the heteroatom. msu.edu Analysis of these patterns can help to confirm the structure of the parent molecule and its derivatives. researchgate.net

In the context of coordination complexes, mass spectral data can confirm the structure, including the coordination of the ligand to the metal ion. jocpr.comemarefa.net

Thermal Gravimetric Analysis (TGA) for Thermal Stability of Complexes

Thermogravimetric analysis (TGA) is a technique used to measure the change in mass of a sample as it is heated at a controlled rate. eltra.comslideshare.net This method is particularly valuable for assessing the thermal stability of metal complexes of this compound. mdpi.com

A TGA curve plots the mass of the sample as a function of temperature. slideshare.net The decomposition of the material is observed as a loss of mass at specific temperature ranges. innovatechlabs.com The initial temperature of decomposition provides a measure of the thermal stability of the compound. chemprob.org

For coordination complexes, TGA can reveal a multi-step decomposition process. mdpi.comchemprob.org Typically, the first step involves the loss of solvent molecules, such as water or methanol, that may be coordinated to the metal or trapped in the crystal lattice. mdpi.com At higher temperatures, the organic ligand itself begins to decompose and combust. mdpi.com

Studies on various coordination polymers have shown that the thermal stability is influenced by the nature of the metal ion and the ligands involved. mdpi.comchemprob.org For example, some zinc coordination polymers exhibit high thermal stability, with decomposition starting above 355 °C. mdpi.com The thermal stability of Schiff base complexes has been shown to be generally higher than that of the free ligands. chemprob.org TGA results can also support the presence of solvent molecules coordinated to the metal atoms in the complexes. researchgate.net

The data obtained from TGA, such as the temperatures for the onset and maximum rate of weight loss, are crucial for understanding the thermal properties of these materials. innovatechlabs.com

Crystallographic Analysis of this compound and Its Metal Complexes

Crystallographic analysis, particularly single-crystal X-ray diffraction, provides the most definitive structural information for this compound and its metal complexes, revealing the precise arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) is a powerful and non-destructive technique for determining the three-dimensional atomic and molecular structure of a crystalline compound. uol.defzu.cz By analyzing the diffraction pattern produced when a single crystal is exposed to X-rays, it is possible to determine the precise coordinates of each atom within the unit cell, the smallest repeating unit of the crystal. uol.de This information allows for the calculation of bond lengths, bond angles, and other geometric parameters. uol.deuhu-ciqso.es

SCXRD is essential for the characterization of new compounds, including metal-organic frameworks and coordination polymers. mdpi.comrsc.org The technique provides detailed information about the internal lattice, including unit cell dimensions and details of site-ordering. uhu-ciqso.es The resulting structural data is crucial for understanding the relationship between the structure and the properties of the material. uhu-ciqso.esbruker.com

For metal complexes, SCXRD can confirm the coordination environment of the metal ion, the geometry of the complex, and the way the ligands are bonded. rsc.orgmdpi.com For example, the crystal structure of a hydrazide-hydrazone derivative was determined to be in the monoclinic space group P2/n. mjcce.org.mk In another case, the crystal structure of trinuclear metal complexes with triazole derivatives was determined, revealing a linear array of metal ions. mdpi.com The quality of the crystal is crucial for obtaining high-quality diffraction data. uhu-ciqso.es

Analysis of Crystal Packing and Intermolecular Interactions

Hydrogen bonds are particularly strong and directional interactions that often dominate the crystal packing of organic molecules. mdpi.com For instance, N–H···O=P hydrogen bonds can link molecules into specific arrangements. researchgate.net The analysis of these interactions is central to crystal engineering, the design and synthesis of new solid-state materials with desired properties. rsc.orgmdpi.com

Hirshfeld surface analysis is a modern tool used to visualize and quantify intermolecular interactions in a crystal. rsc.orgmdpi.com This method provides a map of the close contacts between molecules, allowing for the identification and classification of different types of interactions. rsc.org For example, Hirshfeld analysis can be used to quantify hydrogen bonding and identify atoms likely to participate in such interactions. mjcce.org.mk

The study of crystal packing is important for understanding phenomena such as polymorphism, where a compound can exist in multiple crystalline forms with different properties. mdpi.com The subtle interplay of various intermolecular forces can lead to different packing arrangements and, consequently, different physical and chemical behaviors. rsc.org

Correlating Solid-State and Solution-State Structural Data

The structure of a molecule can differ between the solid state and in solution. Therefore, it is important to correlate data from both phases to gain a comprehensive understanding of its behavior. While single-crystal X-ray diffraction provides a precise picture of the solid-state structure, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are used to probe the structure in solution.

In some cases, the conformation of a molecule observed in the crystal structure may be the same as that in solution. However, intermolecular interactions present in the crystal lattice can sometimes stabilize a conformation that is not the most stable in solution. chemrxiv.org For example, the crystallization of a calix jst.go.jparene derivative resulted in the observation of two different conformations in the solid state, while only one was present in solution. mdpi.com

The dynamics of molecular processes, such as proton transfer, can also be significantly influenced by the crystalline environment. chemrxiv.org Intermolecular interactions within a crystal can alter reaction pathways compared to those in solution. chemrxiv.org Understanding these differences is crucial for predicting and controlling the behavior of molecules in different environments.

Electrochemical Behavior and Redox Chemistry of Metal Complexes

The redox chemistry of metal complexes featuring semicarbazide-based ligands is rich and varied, often involving both the metal center and the ligand in electron transfer processes. The presence of multiple donor atoms (N, O, and potentially S in related thiosemicarbazones) and aromatic functionalities, such as the phenyl groups in this compound, significantly influences the electronic environment of the metal ion and, consequently, its redox potentials.

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of metal complexes. It provides information on the formal reduction potentials, the stability of different oxidation states, and the reversibility of electron transfer processes. For metal complexes of ligands analogous to this compound, such as other semicarbazones and thiosemicarbazones, CV studies have revealed several key features.

The redox processes observed in these complexes can be either metal-centered or ligand-centered. rsc.org Metal-centered redox couples, such as Cu(II)/Cu(I) or Ni(II)/Ni(I), are common and their potentials are highly dependent on the coordination environment imposed by the ligand. nih.govresearchgate.net For instance, in copper complexes of a macrocyclic ligand derived from semicarbazide (B1199961), quasi-reversible peaks corresponding to Cu(III)/Cu(II) and Cu(II)/Cu(I) couples have been observed. nih.gov The geometry of the complex, the nature of the donor atoms, and the presence of substituents on the ligand framework all play a crucial role in tuning these redox potentials. researchgate.netnih.gov

Ligand-centered redox processes are also frequently observed, often involving the oxidation or reduction of the organic framework. reading.ac.uk In ruthenium complexes with thiosemicarbazone ligands, for example, irreversible ligand oxidations and reductions have been reported. reading.ac.uk The phenyl groups in this compound would be expected to influence these ligand-based redox events.

The reversibility of the redox processes provides insight into the stability of the electrochemically generated species. Quasi-reversible or irreversible processes often suggest that the electron transfer is coupled to a chemical reaction, such as a change in coordination geometry or ligand dissociation. researchgate.net

Table 1: Representative Cyclic Voltammetry Data for Analogous Metal Complexes

| Complex/Ligand System | Redox Couple | Epa (V) | Epc (V) | ΔEp (mV) | Reversibility | Reference |

| [Cu(PLSC)Cl₂] | Cu(II)/Cu(I) | -0.35 | -0.45 | 100 | Quasi-reversible | shd-pub.org.rs |

| [Ni(LII)(PPh₃)] | Ni(II)/Ni(I) | -1.18 | -1.28 | 100 | Quasi-reversible | rsc.org |

| Ruthenium-thiosemicarbazone | Ru(III)/Ru(II) | 0.25 | 0.15 | 100 | Reversible | acs.org |

| Iron-bis(semicarbazone) | Fe(III)/Fe(II) | ~0.2 | ~0.1 | 100 | Reversible | acs.org |

Note: The data presented are for analogous semicarbazone and thiosemicarbazone complexes and serve to illustrate the expected electrochemical behavior. Epa = anodic peak potential, Epc = cathodic peak potential, ΔEp = peak-to-peak separation.

Proton-coupled electron transfer (PCET) is a fundamental process in which an electron and a proton are transferred in a single, often concerted, step. nih.gov This mechanism is crucial in many biological and chemical redox reactions, as it can lower the activation barrier for challenging transformations. researchgate.net The semicarbazide backbone, with its N-H protons, provides a potential site for PCET to occur in metal complexes of this compound.

The general mechanism can be envisioned as the deprotonation of the ligand accompanying the reduction of the metal center, or protonation upon oxidation. This is particularly relevant for ligands that can exist in different protonation states. Antioxidant activities of some semicarbazone and thiosemicarbazone derivatives have been linked to PCET or related hydrogen atom transfer (HAT) mechanisms. researchgate.net

While specific studies on PCET in this compound complexes are lacking, the principles derived from related systems strongly suggest that its coordination compounds would be amenable to such redox-proton coupling. The presence of the N-H group in the semicarbazide moiety is a key structural feature that would facilitate these mechanisms. The electrochemical behavior of this compound complexes in protic solvents or in the presence of acids/bases would likely reveal a strong pH dependence of the redox potentials, indicative of underlying PCET processes.

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Applications for 4,4-Diphenylsemicarbazide Systems

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a cornerstone of computational chemistry for predicting molecular properties with high accuracy at a reasonable computational cost. researchgate.net DFT applications for this compound systems are crucial for understanding its fundamental chemical characteristics.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.comphyschemres.org A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and a greater ease of electronic transitions. nih.gov

For this compound, DFT calculations are employed to determine the energies and spatial distributions of the HOMO and LUMO. The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. physchemres.org Analysis of these orbitals reveals that the electron density in the HOMO is typically localized on the more electron-rich parts of the molecule, such as the phenyl rings and the nitrogen atoms of the semicarbazide (B1199961) moiety. Conversely, the LUMO is distributed over areas that can accommodate electron density, often involving the carbonyl group and the aromatic systems.

These calculations demonstrate that charge transfer occurs within the molecule, and the relatively small energy gap suggests that this compound is a chemically reactive species. nih.gov The insights gained from HOMO-LUMO analysis are instrumental in predicting regions susceptible to electrophilic and nucleophilic attack, understanding its charge transfer properties, and explaining its potential role in various chemical reactions. researchgate.net

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.2967 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.8096 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.4871 | Indicates chemical reactivity and stability. irjweb.com |

| Chemical Hardness (η) | 2.2435 | Resistance to change in electron distribution. irjweb.com |

The three-dimensional structure of a molecule is critical to its function. Geometry optimization using DFT allows for the determination of the most stable conformation of this compound, corresponding to a minimum on the potential energy surface. researchgate.netgoogle.com This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest total energy. drugdesign.org

DFT calculations can map the potential energy surface by systematically rotating these bonds, identifying various stable conformers and the energy barriers between them. drugdesign.org This analysis reveals the flexibility of the molecule and the preferred spatial arrangement of its constituent parts. The optimized geometry is the foundational input for more advanced calculations, including vibrational frequencies and docking studies. nih.gov

DFT calculations can simulate vibrational spectra (e.g., Infrared and Raman) by calculating the harmonic vibrational frequencies. nih.gov These theoretical spectra can be compared with experimental data to validate the calculated structure and to aid in the assignment of experimental spectral bands to specific molecular vibrations. nih.govresearchgate.net

For this compound, the simulated vibrational frequencies would correspond to the stretching, bending, and torsional motions of its various functional groups. Key vibrational modes include the N-H stretching of the primary amine, the C=O stretching of the carbonyl group, C-N stretching, and the various vibrations associated with the phenyl rings. Discrepancies between simulated and experimental frequencies can often be attributed to factors like anharmonicity and solvent effects, which are not always fully captured by standard harmonic calculations. numberanalytics.comnih.gov Nevertheless, the correlation between theoretical and experimental spectra provides a powerful means of confirming the molecule's structure and understanding its dynamic behavior. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Ligand Flexibility

While DFT provides static pictures of stable conformations, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the assessment of ligand flexibility in a simulated environment (e.g., in a solvent or near a biological receptor). chemrxiv.orgmdpi.com

For this compound, MD simulations can reveal how the molecule samples different conformations in solution, providing a more realistic picture of its structural dynamics than static models alone. nih.gov This is crucial for understanding how the molecule might adapt its shape to fit into a binding pocket of a protein. The simulations can map the free energy landscape, identifying the most probable conformations and the transitions between them. mpg.de This information on ligand flexibility is vital for accurate molecular docking studies and for understanding the entropic contributions to binding affinity.

Molecular Docking Investigations for Ligand-Receptor Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. nih.govmdpi.com This method is extensively used in drug discovery to screen for potential drug candidates and to understand the molecular basis of ligand-receptor recognition. sarpublication.com

In the context of this compound, molecular docking studies are performed to investigate its potential binding modes with various biological targets. The optimized 3D structure of the ligand, obtained from DFT calculations, is placed into the binding site of a receptor whose structure has been determined experimentally (e.g., via X-ray crystallography) or through homology modeling. academie-sciences.frresearchgate.net A scoring function is then used to evaluate the binding affinity of different poses, estimating the free energy of binding. mdpi.com

These investigations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. academie-sciences.fr For instance, the hydrogen bond donor and acceptor groups in the semicarbazide moiety and the hydrophobic phenyl rings of this compound are likely to play significant roles in its binding to a receptor. The results from docking studies can provide valuable hypotheses about the molecule's mechanism of action and guide the design of more potent analogs.

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Proto-oncogene tyrosine-protein kinase ABL1 (2HYY) | -9.8 | MET318, ILE360, HIS361 | Hydrogen bonds, Hydrophobic interactions |

| B-Raf proto-oncogene serine/threonine-protein kinase (3C4C) | -8.9 | CYS532, GLY596, LYS483 | Hydrogen bonds, Pi-Alkyl interactions |

| Vascular endothelial growth factor receptor 2 (3EWH) | -8.5 | CYS919, LEU840, VAL848 | Hydrogen bonds, Hydrophobic interactions |

| Epidermal growth factor receptor (3W2S) | -9.1 | LEU718, VAL726, LYS745 | Hydrogen bonds, Pi-Cation interactions |

Note: The data in this table is illustrative, based on docking studies of similar compounds, to demonstrate the type of information obtained. academie-sciences.fr

Integration of Machine Learning and Artificial Intelligence in Theoretical Chemical Research

The fields of computational chemistry and theoretical modeling are increasingly being transformed by the integration of machine learning (ML) and artificial intelligence (AI). ellis.eu These technologies can accelerate and enhance various aspects of chemical research, from predicting molecular properties to designing new molecules. microsoft.comnih.gov

For a compound like this compound, ML models can be trained on large datasets of quantum chemical calculations to predict properties like HOMO-LUMO energies, atomization energies, and even the outcomes of chemical reactions with high speed and accuracy. mdpi.com This can significantly reduce the computational cost associated with traditional DFT calculations. microsoft.com

Research on Biological Activities and Molecular Mechanisms

Antimicrobial Research Pathways

The semicarbazone scaffold is a foundation for developing agents against a wide spectrum of microbial pathogens. Research pathways are actively exploring their utility against bacteria, fungi, parasites, and mycobacteria.

The antibacterial potential of semicarbazones and their analogues, thiosemicarbazones, is a significant area of study. A primary proposed mechanism for their action is the inhibition of DNA replication. ijpcbs.com This activity is often attributed to their ability to chelate metal ions that serve as essential cofactors for enzymes involved in the DNA replication process. ijpcbs.com The structure of the semicarbazone molecule, particularly the substituents, plays a critical role in its bioactivity. For instance, the presence of hydrophilic substituents on the aromatic rings has been suggested as important for antibacterial efficacy. nih.gov

Further research has explored the role of these compounds in overcoming antibiotic resistance. Some semicarbazone and thiosemicarbazone derivatives have been shown to enhance the activity of conventional antibiotics against resistant strains like Staphylococcus aureus. nih.gov The proposed mechanisms for this synergistic effect include the inhibition of bacterial efflux pumps and the disruption of β-lactamase enzymes, which are key drivers of resistance. nih.gov The action of these compounds can also involve altering membrane permeability or denaturing essential cellular proteins. nih.govcore.ac.uk Metal complexes of semicarbazones are often found to be more potent than the ligands alone, possibly due to increased lipophilicity which enhances cellular uptake. core.ac.ukmdpi.com

Semicarbazones and particularly their sulfur-containing analogues, thiosemicarbazones, have demonstrated notable antifungal properties against various mycotoxigenic fungi, including Aspergillus and Fusarium species. researchgate.netscielo.br Comparative studies indicate that thiosemicarbazones often exhibit more potent antifungal activity than their semicarbazone counterparts. researchgate.netscielo.br

The mechanisms underlying their antifungal action are multifaceted. One significant pathway involves the disruption of the fungal cell membrane's integrity by interfering with ergosterol (B1671047) biosynthesis. scielo.br A reduction in ergosterol content, a vital component of the fungal plasma membrane, can lead to increased permeability, leakage of cytoplasmic contents, and ultimately, cell death. scielo.br Iron chelation is another proposed mechanism, where the compounds sequester iron, an essential nutrient for fungal growth, thereby exerting a fungistatic or fungicidal effect. researchgate.netscielo.br Furthermore, research into antifungal agents focuses on the inhibition of sporulation, a critical process for fungal differentiation and proliferation. nih.govfrontiersin.org Studies have shown that certain antifungal compounds can significantly inhibit the expression of genes related to spore germination and development, representing a key research avenue for semicarbazone derivatives. frontiersin.org

The semicarbazone and thiosemicarbazone classes have garnered considerable attention for their potential as antiparasitic agents, especially against trypanosomatids like Trypanosoma cruzi and Trypanosoma brucei, the causative agents of Chagas disease and African trypanosomiasis, respectively. mdpi.comcore.ac.uk Numerous derivatives have shown significant trypanocidal activity in vitro, with some compounds exhibiting greater potency than the standard drug, benznidazole. mdpi.com

A key mechanism of action for these compounds is the inhibition of essential parasite-specific enzymes. nih.gov Thiosemicarbazones, for example, are established inhibitors of the trypanosomal cysteine protease cruzain (for T. cruzi) and rhodesain or TbrCATL (for T. brucei). nih.gov Structure-activity relationship studies indicate that substitutions on the molecule are crucial for activity. The presence of a phenyl group at the N4 position, a feature of 4,4-diphenylsemicarbazide, has been noted in active thiosemicarbazone compounds. core.ac.uk For a compound to be considered a strong candidate, a high selectivity index is crucial, meaning it is significantly more toxic to the parasite than to mammalian cells. nih.govjocpr.com

The search for new antimycobacterial agents is critical due to rising drug resistance in tuberculosis. Thiosemicarbazones, structurally related to semicarbazones, have a historical precedent in this area, having been investigated for their activity against Mycobacterium tuberculosis. scirp.org

Modern research continues to explore derivatives of this class. For example, various N-hydroxy semicarbazone derivatives have been synthesized and evaluated for their antimycobacterial effects. nih.gov Other studies have designed and synthesized series of semicarbazone derivatives that show potential as antimicrobial agents, including against mycobacteria. researchgate.net These findings support the investigation of this compound and its analogues as a potential scaffold for developing new drugs to combat tuberculosis.

Antitumor and Anticancer Mechanistic Studies

The antiproliferative properties of semicarbazones and thiosemicarbazones make them promising candidates for anticancer drug development. Research into their mechanisms focuses on their interaction with key cellular systems involved in cell division and proliferation.

A primary target in modern cancer chemotherapy is topoisomerase IIα (Topo IIα), a nuclear enzyme essential for managing DNA topology during replication and cell division. nih.gov Several studies have identified thiosemicarbazones and their metal complexes as potent inhibitors of Topo IIα. scirp.orgnih.govacs.orgnih.gov

These compounds can function as catalytic inhibitors of the enzyme. scirp.org Unlike "topoisomerase poisons" such as etoposide, which stabilize the DNA-enzyme cleavage complex and lead to double-strand DNA breaks, catalytic inhibitors interfere with the enzyme's function without causing this extensive DNA damage. scirp.orgnih.gov This distinction is significant as it may lead to a more favorable safety profile. The inhibition of Topo IIα's DNA relaxation activity can be observed in vitro using agarose (B213101) gel electrophoresis assays. nih.govacs.org Studies on various (thio)semicarbazone copper (II) complexes have confirmed their ability to inhibit Topoisomerase IIα, and this activity is often linked to their antiproliferative effects against cancer cell lines. acs.orgnih.gov The specific structure of the semicarbazone ligand and the coordinating metal ion can strongly modulate the mechanism and efficacy of this inhibition. nih.gov

Data Tables

Table 1: Summary of Investigated Biological Activities for the Semicarbazone/Thiosemicarbazone Class

| Biological Activity | Target Organism/Cell | Investigated Mechanism of Action | Key Findings | Citations |

|---|---|---|---|---|

| Antibacterial | S. aureus, E. coli, P. aeruginosa | Inhibition of DNA replication via metal chelation; Inhibition of efflux pumps and β-lactamase; Membrane disruption. | Activity is substituent-dependent; Metal complexes often show enhanced potency; Can reverse antibiotic resistance. | ijpcbs.comnih.govnih.govcore.ac.uk |

| Antifungal | Aspergillus spp., Fusarium spp. | Inhibition of ergosterol biosynthesis; Iron chelation; Inhibition of spore germination. | Thiosemicarbazones are often more potent than semicarbazones; Can exert fungistatic or fungicidal effects. | researchgate.netscielo.brfrontiersin.org |

| Antiparasitic | Trypanosoma brucei, T. cruzi | Inhibition of parasite-specific enzymes (e.g., cysteine proteases like cruzain). | N4-substitution can be critical for activity; Some derivatives are more potent than standard drugs. | nih.govmdpi.comcore.ac.uk |

| Anticancer | Human Cancer Cell Lines | Catalytic inhibition of Topoisomerase IIα. | Acts as a catalytic inhibitor, differing from "poisons"; Metal complexes show significant inhibitory activity. | scirp.orgnih.govacs.orgnih.gov |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benznidazole |

| Etoposide |

Metal Chelation as a Therapeutic Strategy in Cancer Research

Metal ions, particularly iron and copper, are fundamental for numerous cellular processes essential for cell growth and proliferation, such as DNA synthesis and energy metabolism. google.comnih.gov Cancer cells exhibit an increased demand for these metals compared to normal cells, making metal depletion a targeted therapeutic strategy. nih.gov Chelating agents are compounds that can bind to metal ions, sequestering them and rendering them unavailable for biological processes. nih.gov This sequestration can disrupt the metabolism of cancer cells, inhibit key enzymes like ribonucleotide reductase, and ultimately lead to cell cycle arrest and apoptosis (programmed cell death). google.comnih.gov

The semicarbazide (B1199961) and semicarbazone scaffold is a well-recognized chelating moiety. google.com These compounds, through their nitrogen and oxygen donor atoms, can form stable complexes with various transition metals. rroij.comrroij.com The biological activity of these chelating compounds is often enhanced upon complexation with a metal atom. hec.gov.pk

Research has specifically identified derivatives of this compound as potent metal ion chelators with therapeutic potential. A patent for metal ion chelators describes di-2-pyridylketone 4,4-diphenylsemicarbazone (PK44pH), a direct derivative, as a compound capable of chelating metal ions like iron. google.com The patent highlights the use of such compounds for inhibiting cellular proliferation and treating cancer. google.com By binding to intracellular iron, these agents can deplete the iron pools that are critical for tumor cell survival, showcasing a clear mechanism for their anti-proliferative effects. google.com This strategy of targeting iron metabolism represents a promising avenue in cancer therapy, with chelators like deferoxamine (B1203445) and triapine (B1662405) having reached clinical testing. nih.gov The development of new chelators based on the this compound structure could therefore yield novel anticancer agents. nih.gov

Modulation of Cellular Pathways (e.g., Autophagy Induction)

Beyond direct cytotoxicity, modern cancer research focuses on compounds that can modulate specific cellular pathways to control tumor growth. Autophagy, a cellular "self-eating" process for degrading and recycling damaged organelles and proteins, is one such pathway. rroij.comwaocp.org Its role in cancer is complex; it can be either tumor-suppressive or tumor-promoting depending on the context. However, modulating autophagy—either inducing or inhibiting it—has emerged as a potential therapeutic strategy. waocp.org

Semicarbazide and thiosemicarbazide (B42300) derivatives have been shown to influence these critical pathways. Studies have demonstrated that certain derivatives can induce multiple forms of programmed cell death, including both apoptosis and autophagy. waocp.org For instance, a review highlighted that a metal complex of a semicarbazide derivative strongly induced the formation of reactive oxygen species (ROS) in tumor cells, influenced cell cycle progression, and induced autophagy. rroij.comrroij.com The induction of autophagy in response to treatment can sometimes be a survival mechanism for cancer cells, but in other cases, it can lead to a form of programmed cell death known as autophagic cell death. waocp.org

While direct studies on this compound's effect on autophagy are not prevalent, the documented activity of its structural analogs suggests that this compound could also modulate such pathways. The ability of the broader semicarbazone class to trigger autophagy presents a compelling reason for further investigation into the specific mechanisms of this compound. rroij.comwaocp.org

In Vitro and In Vivo Anticancer Efficacy Research Against Carcinoma Cell Lines

The evaluation of a compound's effectiveness against cancer cells begins with in vitro studies, where various cancer cell lines are exposed to the compound to determine its cytotoxicity. Semicarbazones, the class of compounds to which derivatives of this compound belong, have been widely tested for anticancer activity. mdpi.com

In vitro studies have shown that aryl semicarbazone derivatives are active against a range of tumor cell lines, including leukemia (K562, HL-60, MOLT-4), laryngeal carcinoma (HEp-2), lung carcinoma (NCI-H292), colon carcinoma (HT-29), and breast adenocarcinoma (MCF-7). mdpi.com For example, a curcumin (B1669340) semicarbazide derivative was found to be seven times more potent than curcumin itself against the HCT 116 colorectal cancer cell line, with an IC₅₀ value of 5.85 µM. nih.gov However, not all semicarbazide derivatives show high activity; a study on 1-(4-fluorophenoxyacetyl)-4-substituted semicarbazides found them to have low cytotoxicity, whereas their thiosemicarbazide counterparts were significantly more active against prostate (LNCaP) and melanoma (G-361) cell lines. mdpi.comnih.gov This highlights the critical role of the substituents on the semicarbazide core.

In vivo studies, which are conducted in living organisms, are the next step in evaluating a potential drug. While specific in vivo data for this compound is limited, research on other semicarbazones demonstrates the potential of this class. Studies using Swiss albino mice with Ehrlich ascites carcinoma (EAC) showed that treatment with vanillin (B372448) semicarbazone and benzophenone (B1666685) semicarbazone led to significant inhibition of tumor cell growth and a remarkable increase in the life span of the tumor-bearing mice. nih.govcancerbiomed.org For instance, vanillin semicarbazone at a dose of 10 mg/kg inhibited cell growth by over 84% and increased life span by nearly 89%, results comparable to the established anticancer drug bleomycin. nih.gov These findings underscore the potential of the semicarbazone scaffold for development as an effective anticancer agent. cancerbiomed.org

Table 1: In Vitro Cytotoxicity of Representative Semicarbazone Derivatives Against Carcinoma Cell Lines

| Compound/Derivative | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) | Citation |

|---|---|---|---|---|

| Arylsemicarbazone (3c) | HL-60 | Promyelocytic Leukemia | 13.08 | mdpi.com |

| Arylsemicarbazone (4a) | HL-60 | Promyelocytic Leukemia | 11.38 | mdpi.com |

| Curcumin Semicarbazide | HCT 116 | Colorectal Carcinoma | 5.85 | nih.gov |

| 1,3,4-Oxadiazole (B1194373) Derivative | 4T1 | Mammary Carcinoma | 1.6 - 3.55 | nih.gov |

| 1,3,4-Oxadiazole Derivative | CT26.WT | Colon Carcinoma | 1.6 - 3.9 | nih.gov |

| Diphyllin Triazole Derivative (7c) | HGC-27 | Gastric Cancer | 0.003 - 0.01 | nih.gov |

| Flufenamic Acid Derivative (7) | MCF-7 | Breast Adenocarcinoma | 148 | pensoft.net |

Structure-Activity Relationship (SAR) Studies and Pharmacophore Modeling

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule relates to its biological activity. mdpi.com By analyzing the SAR of a compound series, chemists can identify the key structural features—or pharmacophore—responsible for the desired therapeutic effect and systematically modify the molecule to enhance potency and reduce side effects. mdpi.comrsc.org

For the semicarbazide and semicarbazone class, the substituents attached to the core scaffold are crucial in determining their anticancer activity. mdpi.com The two phenyl groups on the N4 nitrogen of this compound, for example, significantly increase its lipophilicity and introduce steric bulk, which would heavily influence its binding to biological targets compared to simpler semicarbazides. SAR studies on related series have shown that lipophilicity is a key parameter; for instance, in a series of 1,3,4-oxadiazole derivatives, those coupled to alkylated piperazine (B1678402) with long carbon chains (10-14 carbons) showed the best results against mammary and colon carcinoma cells. nih.gov

Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of functional groups required for biological activity. researchgate.net This model can then be used to screen large databases for new compounds that fit the model or to guide the design of new derivatives. For semicarbazones, a pharmacophore model was proposed based on their anticonvulsant activity, identifying four necessary binding sites, including a hydrogen bonding area and a lipophilic aryl binding site. researchgate.net Similar models can be developed for anticancer activity. Molecular docking studies, which predict how a molecule binds to the active site of a target protein, have suggested potential targets for semicarbazone derivatives, such as topoisomerase IIα and Abl-kinase. nih.govmdpi.comnih.gov These computational approaches are vital for rational drug design and for elucidating the potential mechanisms of action for compounds like this compound.

Table 2: Key Structural Features and Their Impact on Activity in Semicarbazide-Related Scaffolds

| Structural Feature/Modification | Impact on Biological Activity | Example/Context | Citation |

|---|---|---|---|

| N4-Substitution | Crucial for activity. Aryl substitution can define lipophilic binding region. | A proposed pharmacophore model for semicarbazones highlights the importance of the terminal nitrogen region. | researchgate.net |

| Replacement of Carbonyl Oxygen with Sulfur | Often increases biological activity and alters lipophilicity. | Thiosemicarbazides showed higher anticancer activity than corresponding semicarbazides in a study. | mdpi.comnih.gov |

| Lipophilic Moieties | Can enhance activity, particularly long alkyl chains. | 1,3,4-oxadiazoles with long carbon chains showed potent cytotoxicity. | nih.gov |

| Halogen Substitution | Position is critical; can increase or decrease activity depending on location. | Halogenated benzofuran (B130515) derivatives showed variable cytotoxicity based on the halogen's position. | mdpi.com |

| Hybridization with other Pharmacophores | Can lead to synergistic effects and enhanced potency. | Combining coumarin (B35378) with other anticancer moieties is a successful strategy. | rsc.org |

Bioinspired Design and Drug Discovery Research Utilizing Semicarbazide Scaffolds

The search for novel therapeutic agents often draws inspiration from nature (bioinspired design) or utilizes versatile chemical structures, known as scaffolds, that can be readily modified to create large libraries of diverse compounds. acs.orgmdpi.com The semicarbazide structure is considered a "privileged scaffold" in medicinal chemistry. mdpi.comnih.gov This is due to its synthetic accessibility, its ability to form multiple hydrogen bonds which facilitates binding to biological targets, and its proven track record in forming the basis of compounds with a wide array of biological activities, including anticancer effects. rroij.commdpi.comnih.gov

Drug discovery programs frequently use such scaffolds as a starting point. researchgate.netrsc.org By synthesizing numerous derivatives of the this compound core—for example, by altering the phenyl groups or modifying other parts of the molecule—researchers can explore the chemical space around the initial structure. This approach allows for the systematic optimization of biological activity and pharmacokinetic properties. nih.gov The development of libraries of related compounds is a cornerstone of modern drug discovery, enabling high-throughput screening to identify promising lead candidates for further development. mdpi.com

Furthermore, bioinspired strategies can guide the modification of these scaffolds. While not directly derived from a natural product, the design of new semicarbazide derivatives can be inspired by the structures of natural compounds that bind to specific anticancer targets. acs.orgmdpi.com For instance, if a natural product is known to inhibit a particular kinase, derivatives of this compound could be designed to mimic the key interactions of that natural product, combining the favorable properties of the synthetic scaffold with the targeted action of a bioinspired motif. This fusion of synthetic chemistry and bioinspiration is a powerful tool in the development of the next generation of cancer therapeutics. mdpi.com

Analytical Chemistry Applications and Methodological Development

Spectrophotometric Detection and Quantification Methodologies Utilizing Diphenyl Semicarbazide (B1199961)

4,4-Diphenylsemicarbazide (DPC) serves as a key reagent in the development of sensitive spectrophotometric methods for the quantification of various compounds. These methods are typically based on a chemical reaction between the target analyte and DPC, which yields a colored product. The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the analyte.

A significant application is in the determination of the organophosphorus insecticide dichlorvos (B1670471). researchgate.net A highly sensitive method involves the alkaline hydrolysis of dichlorvos to produce dichloroacetaldehyde. This intermediate then undergoes a coupling reaction with diphenyl semicarbazide in an alkaline medium to form a wine-red dye. researchgate.net The resulting colored compound has a maximum absorbance (λmax) at 490 nm. researchgate.net This method is noted for its simplicity, sensitivity, and freedom from interference by other common pesticides and diverse ions. researchgate.net The reaction is effective for determining dichlorvos at sub-parts-per-million (ppm) levels. researchgate.net

Another established use of a related compound, 1,5-diphenylcarbazide, is the standard spectrophotometric method for the determination of chromium (VI). antpedia.com The reaction between Cr(VI) and diphenylcarbazide in an acidic solution produces a distinct magenta-colored complex of chromium and diphenylcarbazone, which is measured at 540 nm. While this method uses a different isomer, it highlights the utility of the diphenylcarbazide/semicarbazide family as chromogenic reagents for metal analysis.

The table below summarizes the key analytical parameters for the spectrophotometric determination of dichlorvos using this compound.

| Parameter | Value | Reference |

| Analyte | Dichlorvos | researchgate.net |

| Reagent | Diphenyl Semicarbazide (DPC) | researchgate.net |

| Wavelength (λmax) | 490 nm | researchgate.net |

| Beer's Law Range | 0.18–1.36 ppm | researchgate.net |

| Molar Absorptivity | 2.9 × 10⁵ L mol⁻¹ cm⁻¹ | researchgate.net |

| Sandell's Sensitivity | 0.013 µg cm⁻² | researchgate.net |

| Limit of Detection (LOD) | 0.04 µg | researchgate.net |

| Correlation Coefficient | 0.9999 | researchgate.net |

| Relative Standard Deviation (RSD) | 1.90% | researchgate.net |

Solid Phase Extraction (SPE) and Preconcentration Techniques in Environmental Analysis

Solid Phase Extraction (SPE) is a widely used sample preparation technique that concentrates and purifies analytes from complex matrices, such as environmental water samples. rocker.com.twwaters.com This is particularly crucial when the target analytes are present at trace or ultratrace concentrations, often below the detection limits of analytical instruments. waters.comresearchgate.net this compound and its isomers can be employed in SPE as chelating agents immobilized onto a solid support.

Key Features of SPE in Environmental Analysis:

Concentration: Enables the analysis of trace contaminants by concentrating them from large sample volumes. rocker.com.twwaters.com

Purification: Removes interfering components from the sample matrix, leading to cleaner extracts and more accurate results. rocker.com.tw

Versatility: Applicable to a wide range of environmental samples, including water, soil, and air. waters.comorganomation.com

Solvent Reduction: Generally uses smaller volumes of organic solvents compared to traditional liquid-liquid extraction (LLE). organomation.com

Chromatographic Separation Techniques for Trace Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful tools for the separation, identification, and quantification of trace-level analytes. nih.govbioanalysis-zone.com These methods are often used as the determinative step following sample preparation procedures like SPE. nih.govnih.gov While this compound is primarily known as a spectrophotometric reagent, its applications are closely linked with chromatography for validation and for analyzing complex mixtures where spectrophotometry alone may lack specificity.

For instance, the analytical results obtained from the DPC-based spectrophotometric method for dichlorvos are often compared with those from GC methods, such as GC with an electron capture detector (GC-ECD), to validate the findings. researchgate.net Chromatographic separation is indispensable when dealing with samples containing multiple pesticides or degradation products, as it can resolve individual components from the mixture before detection. ekb.egresearchgate.net

In HPLC, separation is achieved by passing a sample through a column containing a stationary phase. torontech.comresearchgate.net The choice of column (e.g., C18 reversed-phase) and mobile phase composition allows for the separation of compounds based on their physicochemical properties like polarity. nih.govsigmaaldrich.com For analytes that lack a UV-absorbing chromophore or are difficult to ionize for mass spectrometry (MS), derivatization with a reagent can be employed. While not a primary application, a molecule like diphenylsemicarbazide could theoretically be used as a derivatizing agent to tag analytes, making them more amenable to UV or other detection methods in HPLC.

The analysis of trace contaminants often pushes the limits of instrument sensitivity, making preconcentration techniques essential. The sensitivity of an analysis involving diphenyl semicarbazide can be enhanced by orders of magnitude by preconcentrating the analyte on a chromatographic column (e.g., Amberlite XAD-4) before determination. researchgate.net

Common Chromatographic Setups for Trace Analysis:

HPLC-UV/DAD: High-Performance Liquid Chromatography with a UV-Visible or Diode-Array Detector is a standard configuration for quantifying compounds that absorb light. nih.gov

GC-MS: Gas Chromatography coupled with Mass Spectrometry is used for the analysis of volatile and semi-volatile compounds, providing both separation and structural identification. mdpi.com

LC-MS/MS: Liquid Chromatography with tandem Mass Spectrometry offers high sensitivity and selectivity and is suitable for a wide range of non-volatile pollutants. nih.govmdpi.com

Applications in Advanced Materials Science and Beyond

Utilization as Ligands in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are classes of crystalline materials constructed from metal ions or clusters linked together by organic molecules, known as ligands. chemistryviews.org The choice of ligand is crucial as it dictates the resulting structure and properties of the framework. While ligands based on carboxylates and N-heterocycles are most common, molecules like semicarbazones (derivatives of semicarbazides) are also explored for their ability to form stable complexes with transition metals. nih.govpnrjournal.com